2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide
Overview
Description
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide: is a heterocyclic compound featuring a dihydro-isothiazole ring with a phenyl-ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-ethylamine with sulfur dioxide and a suitable oxidizing agent to form the isothiazole ring. The reaction conditions often require:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted isothiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide: can be compared with other similar compounds, such as:
2,3-Dihydro-isothiazole 1,1-dioxide: Lacks the phenyl-ethyl substituent, which may affect its reactivity and biological activity.
1,2-Benzisothiazole 1,1-dioxide: Contains a benzene ring fused to the isothiazole ring, offering different electronic properties.
Thiazolidine 1,1-dioxide: Similar ring structure but with different substituents, leading to varied chemical and biological properties.
The uniqueness of This compound
Properties
IUPAC Name |
2-(1-phenylethyl)-3H-1,2-thiazole 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10(11-6-3-2-4-7-11)12-8-5-9-15(12,13)14/h2-7,9-10H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMQGYALQVAIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC=CS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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